molecular formula C8H6S2 B13619459 Benzo[b]thiophene-3-thiol

Benzo[b]thiophene-3-thiol

Cat. No.: B13619459
M. Wt: 166.3 g/mol
InChI Key: MEKYQKBFMDDBMQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-thiol is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring this compound is characterized by the presence of a thiol group (-SH) at the third position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-3-thiol can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner . Another method involves the use of elemental sulfur and NaOtBu to enable a single-step synthesis of thiophene derivatives from 1,3-diynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free reactions and environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, are gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Benzo[b]thiophene-3-thiol can be compared with other similar compounds, such as:

Biological Activity

Benzo[b]thiophene-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocycles known for their pharmacological properties. The presence of the thiol group at the C-3 position enhances its reactivity and biological activity, making it a valuable scaffold for drug development.

1. Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives exhibit notable antimicrobial properties. A study focused on the synthesis and evaluation of benzo[b]thiophene acylhydrazones demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .

CompoundMIC (µg/mL)Activity Type
Compound I.a4Antimicrobial
Compound I.f8Antimicrobial

2. Anti-tubercular Activity

Benzo[b]thiophene-1,1-dioxide derivatives have shown effectiveness against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that certain substitutions at the C-3 position significantly influence potency. For instance, a compound with a tetrazole substituent exhibited an MIC of 2.6 µM, though it also showed considerable cytotoxicity (Vero cell TC50 = 0.1 µM) .

Compound TypeMIC (µM)Cytotoxicity (µM)
Tetrazole-substituted BTD2.60.1
Oxadiazole-substituted BTD3–8Varies

3. Inhibition of Monoamine Oxidase

Recent studies have identified benzo[b]thiophene derivatives as selective inhibitors of human monoamine oxidase B (hMAO-B), which is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease. The compounds demonstrated high selectivity and antioxidant properties, indicating potential as therapeutic agents .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds inhibit enzymes like hMAO-B and succinate dehydrogenase, disrupting metabolic pathways in pathogens and potentially in host cells.
  • Antioxidant Activity : Certain derivatives exhibit strong antioxidant properties, which can protect against oxidative stress-related damage in cells.
  • Chelation Properties : The ability to chelate metal ions may contribute to their neuroprotective effects by preventing metal-induced toxicity.

Study on Antimicrobial Efficacy

A study conducted on various benzo[b]thiophene derivatives highlighted their efficacy against resistant bacterial strains. The researchers synthesized multiple derivatives and tested them against clinical isolates, demonstrating that structural modifications could enhance antimicrobial potency while reducing cytotoxicity .

Study on Anti-tubercular Activity

In another study focused on anti-tubercular activity, researchers systematically varied substituents at the C-3 position and evaluated their effects on both potency against M. tuberculosis and cytotoxicity towards eukaryotic cells. This exploration led to the identification of lead compounds for further development in tuberculosis treatment .

Properties

Molecular Formula

C8H6S2

Molecular Weight

166.3 g/mol

IUPAC Name

1-benzothiophene-3-thiol

InChI

InChI=1S/C8H6S2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H

InChI Key

MEKYQKBFMDDBMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)S

Origin of Product

United States

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